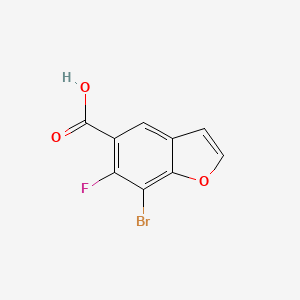

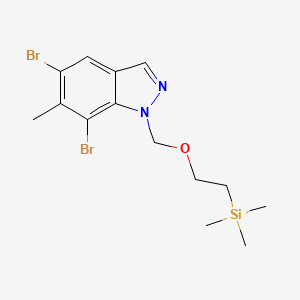

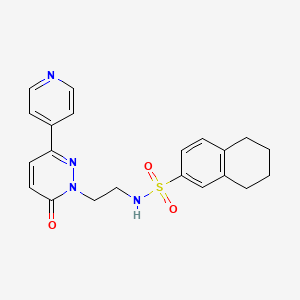

![molecular formula C9H18ClNO B2697203 {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride CAS No. 2094338-97-1](/img/structure/B2697203.png)

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a bicyclic compound that contains a nitrogen atom and a hydroxyl group, making it a versatile molecule for use in medicinal chemistry, drug discovery, and neuroscience research.

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Routes and Chemical Reactions

Researchers have developed innovative synthetic methods and chemical reactions involving "{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride" and related structures, contributing significantly to organic chemistry and material science:

Divergent Synthesis of Ortho-Hydroxy-E and -F Oxide-Bridged Phenylmorphans : A novel synthetic route was established for ortho-hydroxy-e and -f oxide-bridged 5-phenylmorphans, showcasing the utility of stereo-selective reduction and intramolecular cyclization processes. This pathway eliminates the need for problematic diazonium reactions, underscoring a significant advancement in the synthesis of complex organic molecules (Zezula, Jacobson, & Rice, 2007).

Novel Selectfluor and Deoxo-fluor-mediated Rearrangements : The stereoselective syntheses of novel difunctionalized azabicyclo hexanes demonstrate the versatility of selectfluor and deoxo-fluor in mediating complex rearrangements. These reactions open new avenues for the creation of methanopyrrolidine alcohols and fluorides, highlighting the compound's role in facilitating novel rearrangement processes (Krow et al., 2004).

Heteropoly Acid Catalyzed Synthesis : A heteropoly acid-catalyzed synthesis method for 3-oxabicyclo[3.3.1]non-7-ene derivatives through oxonium-ene reaction represents an environmentally friendly, simple, and convenient approach. This methodology highlights the potential of "{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride" in green chemistry applications (Anjibabu et al., 2013).

Synthesis and Anti-Influenza Virus Activity : Research into the anti-influenza virus activity of novel tricyclic compounds with unique amine moieties based on "{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride" structure offers promising directions for antiviral agent development. One specific compound showed potent activity against the influenza A virus, illustrating the therapeutic potential of these structures (Oka et al., 2001).

Cu(I)-Catalyzed Atom Transfer Radical Cyclization : The development of a copper(I)-catalyzed intramolecular coupling process for the synthesis of polyfunctionalized 2-azabicyclo[3.3.1]nonanes showcases the utility of "{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride" in catalysis research. This novel entry into the 2-azabicyclo[3.3.1]nonane structure highlights the compound's versatility in synthetic organic chemistry (Diaba et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-azabicyclo[3.3.1]nonan-5-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-8-9-3-1-5-10(7-9)6-2-4-9;/h11H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUANVXFHGOPGPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN(C1)C2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)

![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)

![N-(1-cyanocyclopentyl)-2-[(cyclohexylcarbamoyl)amino]acetamide](/img/structure/B2697133.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2697138.png)

![3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2697143.png)